Zirconyl chloride hydrate

Descripción

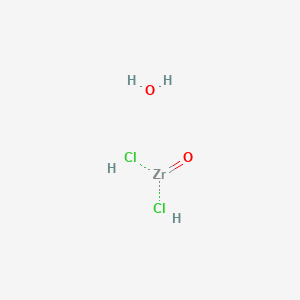

Structure

2D Structure

Propiedades

IUPAC Name |

oxozirconium;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPZBJEHPOUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15461-27-5 | |

| Record name | Zirconium dichloride oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry Utilizing Zirconyl Chloride Hydrate

Synthesis of Zirconium-Containing Nanomaterials

Zirconyl chloride hydrate (B1144303) is a versatile starting material for the synthesis of various zirconium-containing nanomaterials, including zirconium dioxide nanostructures and multi-principal oxides. These materials have garnered significant interest for their applications in catalysis, photocatalysis, and biomedicine.

Preparation of Zirconium Dioxide (ZrO₂) Nanostructures

Zirconium dioxide (ZrO₂), or zirconia, is a ceramic material with exceptional mechanical, thermal, and chemical properties. springerprofessional.de Zirconyl chloride hydrate serves as a common precursor for the synthesis of ZrO₂ nanostructures through several methods, including sol-gel, hydrothermal, and solvothermal techniques. rsc.orgstarskychemical.com The choice of synthesis method and reaction parameters significantly influences the resulting zirconia's crystal phase (monoclinic, tetragonal, or cubic), particle size, and morphology. rsc.org

The sol-gel process is a widely used and versatile method for synthesizing high-purity, homogeneous zirconia nanoparticles at relatively low temperatures. rsc.org This method involves the hydrolysis and condensation of zirconium precursors in a solvent. This compound, when dissolved in an appropriate solvent, undergoes hydrolysis to form a sol of hydrated zirconia particles. Subsequent aging and drying of the sol lead to the formation of a gel, which upon calcination yields zirconia nanostructures. researchgate.net

The properties of the resulting zirconia are highly dependent on the reaction conditions. For instance, the choice of solvent, such as different alcohols, can influence the nanostructure and thermal evolution of the final product. researchgate.net A study on the sol-gel synthesis of ZrO₂-SiO₂ mixed oxides using zirconyl chloride octahydrate and tetraethylorthosilicate demonstrated that the specific surface area and acidity of the resulting materials could be controlled by varying the molar ratio of the precursors. researchgate.net

Table 1: Influence of Synthesis Parameters on Zirconia Nanoparticles via Sol-Gel Method

| Parameter | Effect on Zirconia Nanoparticles |

| Solvent | Affects hydrolysis and condensation rates, influencing particle size and morphology. researchgate.net |

| Precursor Concentration | Higher concentrations can lead to larger particle sizes. |

| pH | Controls the rate of hydrolysis and condensation, impacting the final structure. rsc.org |

| Calcination Temperature | Determines the crystal phase and crystallinity of the zirconia. researchgate.net |

Hydrothermal and solvothermal methods involve the crystallization of materials from aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). e3s-conferences.orgmatec-conferences.org These methods are effective for producing well-crystallized zirconia nanoparticles with controlled morphology and size. researchgate.net

In a typical hydrothermal synthesis using this compound, an aqueous solution of the precursor is heated in an autoclave. rsc.org The temperature and duration of the hydrothermal treatment are critical parameters that influence the phase and size of the resulting zirconia nanoparticles. mdpi.com For example, pure tetragonal zirconia nanoparticles have been synthesized by the hydrothermal treatment of a zirconyl chloride octahydrate solution at 200°C for 12 hours. rsc.org The addition of surfactants or other additives can be used to control the morphology of the final product, leading to the formation of nanorods, nanosheets, or hollow spheres. researchgate.netmdpi.com

Solvothermal synthesis offers additional control over the final product by utilizing organic solvents instead of water. This can influence the reaction kinetics and the solubility of intermediates, leading to different morphologies and crystal phases compared to hydrothermal synthesis. matec-conferences.org

Table 2: Comparison of Hydrothermal and Solvothermal Methods for Zirconia Synthesis

| Feature | Hydrothermal Method | Solvothermal Method |

| Solvent | Water e3s-conferences.org | Organic Solvents matec-conferences.org |

| Typical Temperature | 100-300°C rsc.orgmdpi.com | 150-250°C matec-conferences.orgresearchgate.net |

| Pressure | High e3s-conferences.org | High matec-conferences.org |

| Advantages | Environmentally friendly, can produce highly crystalline materials. e3s-conferences.org | Greater control over morphology and particle size. researchgate.net |

| Example Product | Pure tetragonal zirconia nanoparticles. rsc.org | Monoclinic zirconia nanorods and nanosheets. researchgate.net |

Fabrication of Multi-Principal Oxides (MPOs) for Photocatalytic Applications

Multi-principal oxides (MPOs), also known as high-entropy oxides, are a class of materials containing multiple principal metallic elements in a single crystalline phase. This compound can be utilized as a zirconium source in the synthesis of MPOs. These materials are gaining attention for their potential in various applications, including photocatalysis. The introduction of zirconium can enhance the thermal stability and oxygen storage capacity of the oxide material. matec-conferences.org The synthesis of these complex oxides often involves co-precipitation or sol-gel methods where zirconyl chloride is mixed with salts of other metals. rsc.org

Development of Zirconia-Based Nanomaterials for Biomedical Applications

Zirconia-based nanomaterials are highly promising for biomedical applications due to their excellent biocompatibility, high mechanical strength, and chemical stability. springerprofessional.demdpi.comnih.gov this compound serves as a precursor in the synthesis of these nanomaterials, which are being explored for use in:

Bone Tissue Engineering: Porous zirconia scaffolds can be used for the regeneration of large bone defects. mdpi.com

Drug Delivery: The high surface area and functionalizable surface of zirconia nanoparticles make them suitable as carriers for drug molecules. springerprofessional.de

Antimicrobial and Anticancer Agents: Zirconia nanoparticles have shown potential antimicrobial and anticancer properties. springerprofessional.dedntb.gov.ua

The synthesis methods employed, such as co-precipitation and hydrothermal techniques, allow for the control of particle size and surface properties, which are crucial for their biomedical performance. rsc.orgrsc.org

Formation of Zirconium Phosphates and Phosphonates

This compound is a key reactant in the synthesis of zirconium phosphates and phosphonates, which are layered materials with a wide range of applications in ion exchange, catalysis, and intercalation chemistry. consensus.appresearchgate.net

The reaction of zirconyl chloride with phosphoric acid leads to the formation of α-zirconium phosphate (B84403) (α-ZrP), a well-studied layered material. benchchem.com The crystallinity and morphology of α-ZrP can be controlled by adjusting the reaction conditions, such as the concentration of phosphoric acid and the reaction temperature. csic.es For instance, mixing zirconyl chloride and concentrated phosphoric acid solutions followed by heating can produce plate-shaped α-ZrP crystals. csic.es Hydrothermal methods have also been employed to synthesize α-ZrP with controlled crystal size and aspect ratio. csic.es

Similarly, zirconyl chloride reacts with organophosphonic acids to yield zirconium phosphonates. benchchem.comsigmaaldrich.com These materials have a layered structure similar to zirconium phosphate but with organic groups attached to the phosphorus atoms, allowing for the tuning of their properties for specific applications. The synthesis often involves the slow decomposition of a Zr(IV) fluoro complex in the presence of the phosphonic acid and phosphoric acid. nih.gov

Table 3: Synthetic Routes to Zirconium Phosphates and Phosphonates from this compound

| Product | Reactants | Synthesis Method | Key Features of Product |

| α-Zirconium Phosphate (α-ZrP) | Zirconyl chloride, Phosphoric acid benchchem.comcsic.es | Direct precipitation, Hydrothermal csic.es | Layered structure, ion-exchange properties. benchchem.com |

| Zirconium Phosphonates | Zirconyl chloride, Organophosphonic acids benchchem.comnih.gov | Slow decomposition of fluoro complexes nih.gov | Layered structure with tunable organic functionalities. mdpi.com |

Synthetic Approaches for α-Zirconium Phosphates

Crystalline α-zirconium phosphate [α-Zr(HPO₄)₂·H₂O or α-ZrP] is a layered material with significant applications in ion exchange, catalysis, and intercalation chemistry. nih.govmagtech.com.cn this compound is a common precursor for its synthesis through several established routes.

The primary methods include:

Reflux Method : This traditional approach involves reacting zirconyl chloride with phosphoric acid. An amorphous precipitate is initially formed, which is then refluxed in concentrated phosphoric acid to induce crystallization. csic.es The degree of crystallinity is directly influenced by the refluxing time and the concentration of the phosphoric acid. csic.es

Hydrothermal Method : This technique involves heating a mixture of this compound and phosphoric acid in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures, typically between 100°C and 200°C. csic.esmdpi.com The morphology of the resulting α-ZrP crystals, such as the length and thickness of the crystalline plates, can be controlled by adjusting the phosphoric acid concentration and reaction time. csic.es

Complexing Agent Method : This approach utilizes a complexing agent, most notably hydrofluoric acid (HF), to control the precipitation of α-ZrP. nih.govsioc-journal.cn Zirconyl chloride is dissolved in water, and HF is added to form stable zirconium fluoride (B91410) complexes. Subsequent addition of phosphoric acid leads to the gradual decomposition of these complexes and the controlled precipitation of highly crystalline α-ZrP. mdpi.comsioc-journal.cn The morphology can be tuned by the F/Zr molar ratio, with different ratios leading to plate-like or rod-shaped crystals. csic.es

The table below summarizes findings from various synthetic approaches for α-ZrP using this compound.

| Method | Key Reagents | Temperature | Duration | Key Finding |

| Hydrothermal | ZrOCl₂·8H₂O, H₃PO₄ | 200 °C | 24 h | Crystal length and thickness are directly proportional to H₃PO₄ concentration. csic.esmdpi.com |

| Direct Precipitation | ZrOCl₂·8H₂O, HCl, NaF, H₃PO₄ | Room Temp. | Rapid | Produces α-ZrP of good purity and high crystallinity with a 90% yield. google.com |

| Hydrothermal with HF | ZrOCl₂·8H₂O, H₃PO₄, HF | 100-120 °C | 24 h | The presence or absence of fluoride ions dictates the formation of rod-shaped or plate-shaped crystals, respectively. csic.esmdpi.com |

| Solid-State | ZrOCl₂·8H₂O, Na₃PO₄ | 80 °C | 96 h | Grinding reagents followed by autoclaving produces flower-like α-ZrP microstructures composed of nanosheets. mdpi.com |

Preparation of Mixed Zirconium Phosphonates

The versatility of this compound extends to the synthesis of layered α-zirconium(IV) phosphonates [Zr(RPO₃)₂]. These organic-inorganic hybrid materials are created by replacing phosphoric acid with one or more phosphonic acids (R-PO(OH)₂). This allows for the introduction of organic functional groups (R) into the inorganic layers, tailoring the material's surface properties.

A common synthetic route involves the hexafluorozirconate-mediated method. In a typical procedure, zirconyl chloride octahydrate is treated with hydrofluoric acid to form a ZrF₆²⁻ intermediate in solution. The subsequent addition of a phosphonic acid, or a mixture of different phosphonic acids, initiates an ion-exchange reaction that yields the corresponding α-zirconium phosphonate (B1237965). nih.gov This method is known to produce the α-phase exclusively, resulting in layered nanoplatelets with good crystallinity. nih.gov The use of mixed phosphonic acids allows for the creation of surfaces with combined functionalities.

Development of Zirconium Phosphate-Based Ion-Exchange Materials

The ion-exchange capability of α-zirconium phosphate is one of its most valuable properties, stemming from the Brønsted acidic P-OH groups within its layers. nih.gov These protons can be exchanged for other cations, making α-ZrP an effective material for applications such as the removal of heavy metal ions and ammonia (B1221849) from aqueous solutions. google.comosti.gov

The synthesis method directly impacts the ion-exchange performance. Materials with high crystallinity and well-defined layer structures, often obtained through methods like direct precipitation using fluoride complexing agents, exhibit selective ion-exchange capabilities. google.com Amorphous or poorly crystalline zirconium phosphates, which can be synthesized from zirconyl chloride under different conditions, also show ion-exchange properties, though their mechanisms are less understood and they possess multiple types of exchange sites. osti.gov The layered structure allows for the intercalation of various cations, with the exchange capacity and selectivity depending on the cation's size, charge, and the hydration state of the material. magtech.com.cnosti.gov

Synthesis of Zirconium-Based Metal-Organic Frameworks (Zr-MOFs)

This compound is a widely used precursor for the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs), a class of porous materials known for their exceptional thermal and chemical stability. rsc.orgmdpi.com This stability arises from the strong coordination between Zr(IV) centers and carboxylate linkers, forming robust secondary building units (SBUs), typically hexanuclear oxo-clusters [Zr₆O₄(OH)₄]¹²⁺. rsc.orgchemrxiv.org

Influence of this compound as a Precursor on MOF Crystallinity and Porosity

The choice of the zirconium precursor significantly influences the properties of the resulting MOF. When zirconyl chloride octahydrate is used, it often promotes faster crystallization compared to anhydrous precursors like zirconium tetrachloride (ZrCl₄). chemrxiv.org This is attributed to the fact that the zirconyl chloride precursor already contains the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetrameric core, which is a pre-hydrolyzed species, facilitating the subsequent formation of the final Zr₆ oxo-cluster SBU. chemrxiv.org

However, the presence of structural water in this compound can also be detrimental to the crystalline and porous structure of some MOFs. rsc.org A systematic study on the synthesis of MOF-808 using different zirconium precursors (zirconium chloride, zirconyl chloride, and zirconyl nitrate) showed that the structural water in zirconyl chloride and zirconyl nitrate (B79036) led to an increase in the amorphous content and the formation of disorganized mesopores. rsc.org In contrast, for other systems like UiO-66, the use of this compound can be advantageous. The controlled hydrolysis it enables is crucial for MOF formation, and in its absence, the synthesis may not proceed. nih.gov

Modulated Synthesis and Oxo-Cluster Formation Mechanisms in Zr-MOFs

Modulated synthesis is a key strategy to control the nucleation and growth of Zr-MOF crystals, thereby improving crystallinity, controlling particle size, and sometimes enabling the formation of new phases. rsc.org This technique involves adding a competing ligand, or "modulator," to the reaction mixture. Monocarboxylic acids (e.g., formic acid, acetic acid) or inorganic acids (e.g., HCl, HBr) are common modulators. rsc.orgnih.gov They compete with the multidentate organic linkers for coordination to the zirconium centers, slowing down the crystallization process and allowing for the correction of defects during crystal growth. rsc.orgnih.gov

The table below highlights the effect of different modulators on the properties of UiO-66 synthesized from a zirconium precursor.

| Modulator | Precursor Concentration | Key Properties of Resulting UiO-66 |

| Hydrobromic Acid (HBr) | 0.2 mol L⁻¹ | High reaction mass efficiency, larger specific surface area, excellent thermal stability, higher porosity. rsc.orgnih.gov |

| Formic Acid | Various equivalents | Produces highly crystalline Zr-MOFs with high thermal stability; can decrease reaction time. csir.co.za |

| Acetic Acid | 100-120 equivalents | Can favor the formation of an hcp topology phase with Zr₁₂ clusters over the more common fcu phase with Zr₆ clusters. nih.gov |

Controlled Hydrolysis and Condensation Reactions

The chemistry of this compound in solution is fundamentally governed by hydrolysis and condensation. The zirconyl cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, present in the solid-state structure of ZrOCl₂·8H₂O, is itself a product of the hydrolysis of a simple zirconium(IV) source. wikipedia.org This tetrameric cluster serves as a pre-formed building block in many synthetic procedures.

Further controlled hydrolysis and condensation of this unit are essential for the formation of more complex structures like the Zr₆ oxo-clusters found in MOFs or the extended layers of zirconium phosphates. The presence of water, pH, temperature, and coordinating anions all play critical roles in directing these reactions. For instance, in the synthesis of α-ZrP, the condensation is driven by the reaction with phosphate groups. csic.es In MOF synthesis, the hydrolysis of the solvent (like DMF) and the controlled addition of water can generate intermediate species, such as [ZrCl(OH)₂(DMF)₂]Cl, which then act as precursors for the MOF. chemrxiv.orgnih.govchemrxiv.org The ability to control these hydrolysis and condensation pathways is therefore paramount to successfully synthesizing zirconium-based materials with desired structures and properties from this compound.

Impact of Reaction Conditions on Sol Viscosity and Particle Size in Zirconium Oxide Precursor Systems

The physical properties of the zirconium oxide precursor sol, particularly its viscosity and the average size of the suspended particles, are significantly influenced by the conditions under which the reaction is carried out. researchgate.net These parameters control the kinetics of the hydrolysis and condensation reactions, thereby affecting the growth and aggregation of the zirconia particles.

However, studies on related zirconium oxide precursor systems provide insights into these effects. For instance, in the precipitation of hydrous zirconia from zirconyl chloride using ammonia, the pH of the precipitation, the initial concentration of the zirconyl chloride solution, and the level of agitation all affect the resulting particle size. curtin.edu.au It was observed that a higher pH (pH 12) and a high level of agitation with a 0.81 M starting solution produced the smallest particles. curtin.edu.au The concentration of the starting material is a critical factor, with significant particle aggregation occurring at concentrations above 1.0 M. researchgate.net

Furthermore, the calcination temperature has a direct impact on the primary particle size, with an increase in temperature leading to larger particles. researchgate.net For example, increasing the calcination temperature from 600°C to 1000°C resulted in an increase in the primary particle size from 16 nm to 52 nm. researchgate.net

The following table summarizes the general influence of various reaction parameters on the properties of zirconia sols as described in the literature for related systems.

| Reaction Parameter | Effect on Sol Viscosity | Effect on Particle Size |

| Temperature | Influences reaction kinetics, affecting viscosity. researchgate.net | Higher calcination temperatures lead to larger particle sizes. researchgate.net |

| Precursor Concentration | Affects the rate of particle formation and aggregation. | Higher concentrations can lead to increased particle aggregation and larger effective particle sizes. researchgate.net |

| Ammonia/pH Level | A critical factor in the hydrolysis and condensation reactions. researchgate.net | Higher pH (e.g., pH 12) can lead to the formation of smaller particles. curtin.edu.au |

| Agitation Speed | Influences the homogeneity of the reaction mixture. researchgate.net | High agitation levels can contribute to the formation of smaller particles. curtin.edu.au |

Advanced Structural Characterization and Solution Chemistry of Zirconyl Chloride Hydrate Species

Elucidation of Tetranuclear Zirconium Complexes

The understanding of zirconyl chloride hydrate's structure is centered on the existence of a complex tetranuclear cation.

Each zirconium(IV) ion in the tetrameric complex is coordinated to eight oxygen atoms. iucr.org Initial studies described the arrangement of these eight oxygens around each zirconium atom as a distorted square antiprism. iucr.org However, subsequent and more refined analyses have shown that the coordination polyhedron deviates considerably from the previously reported D₄d antiprismatic geometry. cdnsciencepub.comresearchgate.net The geometry is, in fact, more accurately described as being closely related to a D₂d dodecahedron, possessing twofold axial symmetry within the bounds of experimental error. cdnsciencepub.comresearchgate.net The tetranuclear complex approximates D₂d point-group symmetry. cdnsciencepub.com

Precise measurements of the bond lengths within the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ complex have been determined through structural refinement. The mean bond length for the bridging zirconium to hydroxide (B78521) (Zr—OH) bonds is 2.142 ± 0.019 Å. cdnsciencepub.com The bond length for the terminal zirconium to water molecule (Zr—OH₂) bonds is longer, with a mean value of 2.272 ± 0.032 Å. cdnsciencepub.com

Table 1: Mean Bond Lengths in the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Cation

| Bond Type | Mean Bond Length (Å) |

| Zr—OH (bridging) | 2.142 |

| Zr—OH₂ (terminal) | 2.272 |

Speciation Studies of Zirconium(IV) Compounds in Aqueous Solutions

The behavior of zirconyl chloride hydrate (B1144303) in water is characterized by the formation and interplay of various hydrolyzed and polymerized species.

In aqueous solutions, particularly acidic ones, the fundamental structural unit of dissolved zirconium(IV) is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.nethzdr.de This species, found in the solid-state crystal structure, is believed to persist in solution. researchgate.net This tetramer is the predominant species in acidic environments, for instance at a pH of 1.5 or in acid concentrations above 1 M. researchgate.nethzdr.de Under certain conditions, these tetrameric units can undergo further polymerization and aggregation to form larger, poly-nuclear species, such as octamers. researchgate.net

The distribution of zirconium species in an aqueous solution is highly dependent on both pH and the concentration of the zirconium salt. researchgate.netnii.ac.jp

Influence of pH: In strongly acidic solutions (e.g., above 1 M HCl), the tetrameric unit [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ is the dominant species. researchgate.net As the acidity decreases (i.e., the pH increases), zirconium undergoes more extensive hydrolysis. researchgate.netacs.org This change in pH promotes the aggregation of tetrameric units into larger octameric or other poly-nuclear species. researchgate.net Studies on the synthesis of zirconia nanoparticles from zirconium salts also show that pH significantly affects the resulting structure, indicating its critical role in controlling hydrolysis and polymerization. electrochemsci.orgresearchgate.net

Influence of Concentration: The concentration of zirconium(IV) also plays a crucial role. The tetrameric species is known to be stable above a zirconium(IV) concentration of approximately 2 x 10⁻⁴ M in 1-2M acid. iucr.org Changes in concentration can shift the equilibrium between different species. For example, X-ray absorption fine structure (EXAFS) analyses of zirconium chloride solutions have shown that the Zr-Zr coordination number changes significantly as the concentration of HCl is varied, indicating a structural rearrangement of the zirconium species in solution. nii.ac.jp Increasing the concentration of zirconium can promote the formation of more highly polymerized species. researchgate.net

Table 2: Effect of pH and Concentration on Zirconium(IV) Speciation

| Condition | Predominant Species | Process |

| High Acidity (e.g., >1 M HCl) | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ (Tetramer) | Hydrolysis is limited, tetramer is stable. researchgate.net |

| Low Acidity / Higher pH | Poly-nuclear species (e.g., Octamers) | Increased hydrolysis and polymerization. researchgate.netiaea.org |

| High Zr(IV) Concentration | Poly-nuclear species | Promotes aggregation and polymerization. researchgate.net |

| Low Zr(IV) Concentration | Monomeric/Less-polymerized species | Equilibrium shifts away from polymerization. iucr.org |

Hydrolysis Behavior Leading to Zirconium Hydroxides and Oxides

The hydrolysis of zirconyl chloride (ZrOCl₂), particularly its common octahydrate form (ZrOCl₂·8H₂O), is a fundamental process for the synthesis of various zirconium compounds, including zirconium hydroxides and ultimately zirconium oxides (zirconia, ZrO₂). wikipedia.orgicm.edu.pl This transformation is a cornerstone in the production of advanced ceramics, catalysts, and other functional materials.

The process is initiated by the dissolution of zirconyl chloride in water, where it forms complex polynuclear species. The aqueous solution of zirconyl chloride is acidic due to the hydrolysis of the zirconium cation. researchgate.net The hydrolysis can be driven by changes in pH, such as the addition of a base like ammonium (B1175870) hydroxide (NH₄OH), or by thermal treatment. icm.edu.plresearchgate.net

Upon the addition of a base, zirconium hydroxide, often represented as Zr(OH)₄, precipitates out of the solution. icm.edu.pl This material is typically amorphous and can be described as hydrous zirconia (ZrO₂·nH₂O). wikipedia.org The reaction can be generalized as:

ZrOCl₂ + 2NH₄OH + (n-1)H₂O → ZrO₂·nH₂O(s) + 2NH₄Cl

Subsequent heating of the zirconium hydroxide or hydrous zirconia leads to dehydration and the formation of zirconium dioxide. The temperature of this calcination step is a critical parameter that influences the final crystalline phase of the zirconia, which can exist in monoclinic, tetragonal, and cubic structures. youtube.com

The hydrolysis of zirconium tetrachloride (ZrCl₄), a precursor to zirconyl chloride, also leads to the formation of hydrous zirconia. wikipedia.org High-temperature hydrolysis of ZrCl₄ in the gas phase is a complex process involving the formation of intermediate oxychlorohydroxides before yielding zirconia nanoparticles. acs.org

Investigation of Hydration States and Interfacial Interactions

Understanding the hydration states and the nature of interactions at the interface between zirconia and water is crucial for applications ranging from catalysis to biocompatible implants. aip.org

Vibrational Spectroscopy Studies of the Zirconia-Water Interface

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular interactions at the zirconia-water interface. aip.orgnih.govrsc.org These methods provide insights into the types of hydroxyl groups present and the nature of adsorbed water molecules.

Studies using surface-sensitive techniques like vibrational sum frequency generation (VSFG) spectroscopy have identified different types of hydroxyl groups at the interface of yttria-stabilized zirconia (YSZ) and water. aip.org These include hydroxyls on the metal sites (Zr or Y) from the dissociative chemisorption of water, hydroxyls from proton adsorption to oxygen sites, and hydroxyl groups associated with physisorbed water. aip.org

FTIR spectroscopy has been used to study water adsorption on zirconia powders, revealing information about the adsorption energies. rsc.org The spectra often show broad bands corresponding to O-H stretching vibrations, indicative of hydrogen-bonded water molecules and surface hydroxyl groups. researchgate.net It's important to note that the strong signal from water in FTIR can sometimes obscure the signals from other species in aqueous solutions. thermofisher.com Raman spectroscopy, on the other hand, is less sensitive to water, making it a complementary technique for studying aqueous systems. thermofisher.comnih.gov

Analysis of H-Bonded Networks and Water Adsorption on Zirconium Surfaces

The adsorption of water on zirconium surfaces is a complex phenomenon involving both physisorption and chemisorption, leading to the formation of intricate hydrogen-bonded networks. aip.orgnih.gov

First-principles molecular dynamics simulations have shown that zirconium atoms on the zirconia surface act as active sites for the adsorption and dissociation of water molecules. nih.gov Water molecules can be strongly adsorbed, forming Zr-O bonds, and can also dissociate to form hydroxyl groups on the surface. nih.gov

The arrangement of these surface hydroxyl groups and adsorbed water molecules creates a two-dimensional hydrogen-bond network. nih.gov The strength and density of this network are dependent on factors such as the specific crystalline phase of the zirconia and the presence of any dopants. aip.org The configuration of adsorbed molecules can be influenced by hydrogen bonding between carboxylate and zirconyl oxygen atoms. nih.gov

The presence of defects on the zirconia surface can also play a significant role in water adsorption, with some studies suggesting that sites with strong water adsorption are associated with twofold-coordinated oxygen atoms. rsc.org The interaction between zirconia particles and water can also be influenced by the surface charge of the particles, with negatively charged particles in basic conditions bonding with water molecules through hydrogen bonding. researchgate.net

Mechanistic Investigations of Zirconyl Chloride Hydrate Reactivity

Lewis Acidity and Catalytic Mechanisms

Zirconyl chloride hydrate's efficacy as a catalyst in numerous organic reactions stems from its pronounced Lewis acidic character. This acidity is a direct consequence of the electronic properties of the zirconium atom and its coordination environment in the hydrated salt.

As a Lewis acid, zirconyl chloride hydrate (B1144303) can accept electron pairs from other molecules. This fundamental property allows it to play a crucial role in catalysis by stabilizing transition states and reactive intermediates. In organic synthesis, it is utilized as a precursor for a variety of zirconium-based catalysts. Its capacity to form stable complexes makes it valuable for promoting reactions such as the formation of carbon-carbon bonds and polymerization processes. By coordinating to a substrate, the zirconium center withdraws electron density, thereby activating the substrate towards subsequent chemical transformations. This stabilization of high-energy intermediates lowers the activation energy of the reaction, leading to enhanced reaction rates.

The catalytic prowess of this compound is significantly influenced by the intrinsic properties of the zirconium ion (Zr⁴⁺). Specifically, the high charge-to-size ratio of the zirconium ion is a key determinant of its strong Lewis acidity and, consequently, its high catalytic activity. This high ratio enables strong coordination with reactant molecules, which enhances its catalytic efficiency. This characteristic distinguishes it from other Lewis acids and makes it a potent catalyst for a range of chemical transformations.

| Property | Description | Reference |

| Lewis Acidity | Acts as an electron pair acceptor, enabling the stabilization of reaction intermediates. | |

| Catalytic Role | Serves as a precursor for zirconium-based catalysts used in organic synthesis, including C-C bond formation and polymerization. | |

| Charge-to-Size Ratio | The high charge-to-size ratio of the Zr⁴⁺ ion enhances its coordination strength and catalytic activity. |

Hydrolysis Mechanisms and Intermediate Product Formation

The interaction of this compound with water initiates a series of complex hydrolysis and condensation reactions, leading to the formation of various intermediate species and ultimately zirconium hydroxide (B78521). This process is also relevant to its thermal decomposition behavior.

ZrOCl₂ + 2NH₃ + 2H₂O → Zr(OH)₄↓ + 2NH₄Cl

This precipitation is a key step in the synthesis of zirconia (ZrO₂) nanoparticles, where the resulting zirconium hydroxide is calcined. The hydrolysis process can be influenced by factors such as pH and the presence of other coordinating species.

The thermal decomposition of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is a stepwise process that involves the formation of lower hydrates as intermediates. Investigations have shown that upon heating, the octahydrate first dehydrates to form zirconyl chloride tetrahydrate (ZrOCl₂·4H₂O). iaea.org Further heating leads to the formation of even lower hydrates, such as ZrOCl₂·3H₂O and ZrOCl₂·2H₂O. iaea.org Following these dehydration steps, a dechlorination process occurs, resulting in the formation of hydrated zirconium oxides. iaea.org Eventually, at higher temperatures (above 850°C), monoclinic zirconium oxide is formed. iaea.org

Table of Thermal Decomposition Intermediates of Zirconyl Chloride Octahydrate

| Intermediate Compound | Formation Step | Reference |

|---|---|---|

| Zirconyl chloride tetrahydrate (ZrOCl₂·4H₂O) | Initial dehydration of ZrOCl₂·8H₂O | iaea.org |

| Zirconyl chloride trihydrate (ZrOCl₂·3H₂O) | Further dehydration | iaea.org |

| Zirconyl chloride dihydrate (ZrOCl₂·2H₂O) | Further dehydration | iaea.org |

| Hydrated zirconium oxides | Dechlorination following dehydration | iaea.org |

Reaction Pathways in Zirconium Chloride-Water Atomic Layer Deposition (ALD) Processes

Zirconium chloride (ZrCl₄) and water are common precursors for the atomic layer deposition (ALD) of zirconium dioxide (ZrO₂) thin films. The ALD process relies on self-limiting surface reactions to achieve atomic-level control over film growth.

In the ZrCl₄-H₂O ALD process, the reaction mechanism has been studied over a range of temperatures (250–500 °C). rsc.org The primary reaction byproduct observed is hydrogen chloride (HCl). rsc.org The growth mechanism is influenced by the reaction temperature. At around 300 °C, approximately half of the chloride ligands are released during the ZrCl₄ pulse through exchange reactions with surface hydroxyl (OH) groups. rsc.orgrsc.org The remaining chloride ligands are then released during the subsequent water pulse, which regenerates the hydroxyl-terminated surface. rsc.orgrsc.org

However, at higher temperatures, the mechanism can shift. Due to a lower concentration of surface hydroxyl groups at elevated temperatures, a scenario where only one chlorine atom is released during the zirconium precursor pulse, with the other three being liberated during the water pulse, becomes more prevalent. rsc.org

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | ZrOCl₂·xH₂O |

| Zirconyl chloride octahydrate | ZrOCl₂·8H₂O |

| Zirconium(IV) ion | Zr⁴⁺ |

| Zirconium hydroxide | Zr(OH)₄ |

| Zirconia / Zirconium dioxide | ZrO₂ |

| Ammonia (B1221849) | NH₃ |

| Ammonium (B1175870) chloride | NH₄Cl |

| Zirconyl chloride tetrahydrate | ZrOCl₂·4H₂O |

| Zirconyl chloride trihydrate | ZrOCl₂·3H₂O |

| Zirconyl chloride dihydrate | ZrOCl₂·2H₂O |

| Zirconium tetrachloride | ZrCl₄ |

| Water | H₂O |

Mechanisms of Chlorine Loss Reactions in ZrCl₄-H₂O Systems

The formation of this compound occurs through the hydrolysis of zirconium tetrachloride (ZrCl₄). wikipedia.org This reaction is known to be rapid and essentially irreversible, a characteristic attributed to the high affinity of the zirconium(IV) ion for oxygen-containing ligands (oxophilicity). wikipedia.org

Detailed computational studies of the gas-phase hydrolysis of ZrCl₄ have elucidated the initial steps of chlorine loss. The reaction does not proceed by the direct formation of zirconyl chloride (ZrOCl₂). Instead, the mechanism involves a stepwise process:

Formation of Oxychlorohydroxides : The hydrolysis begins with the reaction between ZrCl₄ and water to form intermediate oxychlorohydroxides. researchgate.net

Elimination of HCl : Following the formation of these intermediates, hydrogen chloride (HCl) is eliminated. This pathway is favored over the direct production of MOCl₂ (where M=Zr) or MO₂ due to the high endothermicity of forming gas-phase metal dioxides. researchgate.net

This process highlights that chlorine loss is a sequential process mediated by the formation of hydroxylated and aquated zirconium chloride species, ultimately leading to the stable tetrameric cluster structure of this compound, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, in the solid state. wikipedia.org

Effect of Temperature on Surface Chemistry and Reaction Mechanism during ALD

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. The use of ZrCl₄ and water (H₂O) as precursors for depositing zirconium oxide (ZrO₂) films provides a clear example of how temperature influences surface chemistry and reaction mechanisms.

In situ studies of the ZrCl₄-H₂O ALD process between 250 °C and 500 °C reveal that the primary reaction byproduct is hydrogen chloride (HCl). researchgate.net The growth rate of the ZrO₂ film is not linear with temperature; it reaches a maximum at 300 °C. researchgate.net

The reaction mechanism for chlorine loss during the ALD cycle is highly dependent on the substrate temperature:

At lower temperatures (e.g., 300 °C): The mechanism proceeds in two distinct half-reactions. Approximately half of the chlorine ligands are released as HCl during the ZrCl₄ pulse, and the remaining half are released during the subsequent H₂O pulse. researchgate.net

At higher temperatures: The mechanism shifts. There is a tendency for only one chlorine ligand to be released during the ZrCl₄ pulse, with the other three being removed during the water pulse. researchgate.net This change is attributed to the dehydroxylation of the substrate surface at elevated temperatures. researchgate.net As the concentration of surface hydroxyl (-OH) groups decreases with increasing temperature, there are fewer sites available to react with the incoming ZrCl₄ precursor, thus altering the ligand exchange mechanism. researchgate.net

This temperature-dependent behavior is a general feature in ALD processes using metal halides and water. Studies using other zirconium precursors, such as tetrakis(dimethylamido)zirconium (TDMA-Zr), also show that growth per cycle (GPC) generally decreases at higher temperatures due to the thermal decomposition of the precursor and the reduced concentration of surface hydroxyl groups. osti.gov

Analysis of Oxidation, Reduction, and Substitution Reaction Pathways

The reactivity of this compound can be categorized into oxidation, reduction, and substitution pathways, which are fundamental to its application in various fields.

Oxidation: Zirconium in this compound exists in its highest and most stable +4 oxidation state, as part of the [Zr₄(OH)₈]⁸⁺ cationic cluster. wikipedia.org Therefore, the compound itself does not typically undergo further oxidation. However, it is a key intermediate in processes that involve changes in the oxidation state of other elements or are part of a broader oxidation-reduction cycle. For instance, the production of high-purity zirconia (ZrO₂) for ceramics often involves heating this compound (calcination), a process that removes water and chloride to yield the stable oxide without changing the Zr(IV) oxidation state. noahchemicals.com

Reduction: While Zr(IV) is stable, it can be reduced under specific conditions. The most significant industrial reduction pathway involves its precursor, ZrCl₄. In the Kroll process, ZrCl₄ is reduced by magnesium metal to produce metallic zirconium. noahchemicals.com Zirconium(IV) chloride can also be reduced by zirconium metal to yield zirconium(III) chloride. wikipedia.org More recent research in synthetic chemistry has shown that zirconocene (B1252598) dichloride (Cp₂ZrCl₂), a derivative of ZrCl₄, can be reduced from a Zr(IV) to a Zr(III) species using photoredox catalysis. acs.org This Zr(III) species is a powerful reductant capable of activating stable bonds. acs.org

Substitution: Substitution reactions are a major feature of this compound's chemistry.

Catalysis: Zirconyl chloride acts as an efficient Lewis acid catalyst for electrophilic substitution reactions in organic synthesis. For example, it catalyzes the reaction between indoles and aldehydes or ketones to produce bis(indolyl)methanes in high yields. chem-soc.si In this role, the zirconyl species coordinates to the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the indole. chem-soc.si

Ligand Exchange: The chloride ions in the structure are not strongly bound to the zirconium centers in the cationic cluster and can be readily replaced. wikipedia.org This allows zirconyl chloride to serve as a precursor for a variety of zirconium materials through substitution reactions. For example, it reacts with phosphoric acid to synthesize α-zirconium phosphate (B84403) and with organophosphonic acids to form zirconium phosphonates.

Catalytic Applications and Reaction Engineering Utilizing Zirconyl Chloride Hydrate

Organic Transformations Catalyzed by Zirconyl Chloride Hydrate (B1144303)

Zirconyl chloride hydrate's efficacy as a Lewis acid catalyst stems from the high charge-to-size ratio of the zirconium ion, which allows it to accept electron pairs and activate substrates. In aqueous solutions, it forms a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is believed to be the active catalytic species. organic-chemistry.orgwikipedia.org

Direct Condensation Reactions for N-Methylamide Synthesis

Zirconyl chloride octahydrate has proven to be a highly effective catalyst for the direct synthesis of N-methylamides from carboxylic acids and N,N'-dimethylurea (DMU). organic-chemistry.org This reaction, often conducted under solvent-free conditions and microwave irradiation, offers a green and efficient alternative to traditional methods. organic-chemistry.org The use of DMU as a nitrogen source is advantageous as it avoids the generation of water, which can lead to equilibrium limitations and amide hydrolysis. organic-chemistry.org

The reaction accommodates a wide range of carboxylic acids, including aromatic, aliphatic, and unsaturated variants, with various functional groups. organic-chemistry.org

Table 1: this compound Catalyzed Synthesis of N-Methylamides

| Carboxylic Acid | Product (N-Methylamide) | Yield (%) | Time (min) |

| Benzoic acid | N-Methylbenzamide | 95 | 3 |

| 4-Nitrobenzoic acid | N-Methyl-4-nitrobenzamide | 98 | 5 |

| 4-Chlorobenzoic acid | 4-Chloro-N-methylbenzamide | 96 | 4 |

| Phenylacetic acid | N-Methyl-2-phenylacetamide | 85 | 10 |

| Cinnamic acid | N-Methylcinnamamide | 88 | 8 |

Data sourced from a study by Talukdar et al., demonstrating the efficiency of ZrOCl₂·8H₂O under microwave irradiation. organic-chemistry.org

Broader Scope of Lewis Acid Catalysis in Diverse Organic Reactions

The utility of this compound as a Lewis acid catalyst extends beyond amide synthesis. It has been successfully employed in a variety of other organic transformations:

Acetylation: It serves as an efficient and reusable catalyst for the acetylation of phenols, thiols, amines, and alcohols using acetic anhydride, often under solvent-free conditions. researchgate.net This method is notable for its high yields and chemoselectivity, even with acid-sensitive alcohols. researchgate.net

Cycloaddition Reactions: Zirconyl chloride catalyzes the cycloaddition of carbon dioxide to aziridines, yielding 5-aryl-2-oxazolidinones with high conversion and selectivity. researchgate.net This process is environmentally benign, operating under solvent-free conditions. researchgate.net

Esterification: It is an effective and reusable catalyst for the synthesis of esters from alcohols and 1,3-diketones via a retro-Claisen condensation. rsc.org The reaction is compatible with a broad range of primary and secondary alcohols. rsc.org

Cellulose (B213188) Acetylation: As a green Lewis acid catalyst, it facilitates the direct acetylation of cotton cellulose using acetic anhydride, both with and without a solvent. researchgate.netresearchgate.net

Catalyst Reusability and Environmental Considerations in Green Chemistry

A significant advantage of this compound is its reusability, which aligns with the principles of green chemistry. organic-chemistry.orgresearchgate.net After a reaction, the catalyst can often be recovered by simple filtration and reused multiple times without a significant loss of activity. organic-chemistry.orgresearchgate.netresearchgate.net For instance, in the synthesis of N-methylamides, the catalyst was reused for up to four cycles, and in the cycloaddition of CO₂ to aziridines, it was reused for over five cycles. organic-chemistry.orgresearchgate.net

The use of this compound is considered environmentally friendly due to its low toxicity, easy handling, and stability. organic-chemistry.orgluxfermeltechnologies.com Its ability to function effectively in water or under solvent-free conditions further enhances its green credentials by reducing the reliance on volatile organic solvents. organic-chemistry.orgresearchgate.netresearchgate.net

Optimization of Reaction Conditions and Catalyst Loading for Specific Transformations

Optimizing reaction conditions is crucial for maximizing the efficiency of this compound-catalyzed transformations. Key parameters that are often adjusted include catalyst loading, temperature, and reaction time.

In the synthesis of N-methylamides, studies have shown that a catalyst loading of 10 mol% under microwave irradiation at 560 W provides optimal results. organic-chemistry.org For the acetylation of cellulose under microwave conditions, a specific amount of catalyst (400 mg of ZrOCl₂·8H₂O) and reaction time (16 minutes) were identified as optimal for achieving a high degree of substitution. researchgate.net The optimization of catalyst loading is a common strategy to enhance the performance of various catalytic systems, aiming for high efficiency with minimal catalyst usage. researchgate.netresearchgate.net

Application in Mixed Zirconium Phosphonate (B1237965) Catalysis

This compound is a key precursor in the synthesis of zirconium phosphonate materials, which are themselves versatile catalysts. mdpi.comtezu.ernet.inresearchgate.net These materials are typically prepared by reacting this compound with organophosphonic acids. tezu.ernet.in The resulting zirconium phosphonates possess a layered structure with tunable surface properties, combining the Brønsted acidity of P-OH groups with the Lewis acidity of Zr⁴⁺ centers. mdpi.com

This dual acidity makes them effective in a range of catalytic applications. mdpi.comresearchgate.net For example, a zirconium phosphonate framework with an anchored imidazolium (B1220033) functionality, synthesized from this compound, has shown good catalytic activity in the esterification of benzaldehyde. tezu.ernet.in Furthermore, mixed zirconium phosphate-sulphate catalysts, also prepared from a this compound precursor, have been investigated for the acetylation of glycerol (B35011) to produce fuel additives. mdpi.com

Advanced Materials Science: Fabrication and Functionalization Using Zirconyl Chloride Hydrate

Development of Zirconia-Based Nanomaterials for Electronic and Optical Applications

Zirconyl chloride hydrate (B1144303) (ZrOCl₂·8H₂O) serves as a critical and versatile precursor in the synthesis of advanced zirconia-based nanomaterials. Its utility spans a wide range of applications, particularly in the fields of electronics and optics, owing to the desirable properties of the resulting zirconium dioxide (ZrO₂) nanostructures. benchchem.com The ability to control the hydrolysis of zirconyl chloride allows for the tailored synthesis of nanoparticles with specific sizes, shapes, and crystalline phases, which are crucial for their performance in various devices. rsc.orgnih.gov

Precursor for Gate Insulators in Flexible Electronics

Zirconyl chloride hydrate is a key component in the fabrication of gate insulators for flexible electronics. benchchem.com Gate insulators are fundamental components of transistors, controlling the flow of current. In flexible electronics, these materials must not only possess excellent dielectric properties but also be mechanically robust. Zirconia (ZrO₂) derived from this compound is a promising candidate due to its high dielectric constant, wide bandgap, and good thermal stability. nih.gov

The synthesis process often involves the sol-gel method, where this compound is hydrolyzed to form a zirconia sol, which is then deposited as a thin film. This method allows for low-temperature processing, which is compatible with flexible polymer substrates. The resulting zirconia films act as the gate insulator, enabling the fabrication of high-performance, low-voltage flexible transistors. The intricate tetranuclear structure of zirconyl chloride, [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂, facilitates controlled hydrolysis, which is advantageous for the synthesis of these oxide materials compared to other precursors like zirconium tetrachloride. benchchem.com

Fabrication of Optical Coatings from Zirconium Compounds

Zirconium compounds derived from precursors like zirconyl chloride are utilized in the fabrication of optical coatings. These coatings are thin layers of material applied to optical components like lenses and mirrors to enhance their performance by modifying their reflective and transmissive properties. Zirconia is a favored material for optical coatings due to its high refractive index, durability, and wide transparency range from the near-ultraviolet to the near-infrared.

The fabrication of these coatings can be achieved through various deposition techniques, including sol-gel, sputtering, and electron beam evaporation. When using this compound as a precursor in the sol-gel process, it is dissolved in a suitable solvent and then hydrolyzed to form a zirconia gel. This gel can then be applied as a coating and densified through heat treatment to form a hard, transparent zirconia film. The ability to precisely control the thickness and uniformity of the coating is critical for achieving the desired optical properties.

Application in Transistor Insulation and Gate Dielectrics

This compound is an important precursor for developing zirconia-based materials used in transistor insulation and as gate dielectrics. benchchem.com In the semiconductor industry, there is a continuous drive to shrink the size of transistors to improve device performance. As transistors become smaller, the traditional silicon dioxide (SiO₂) gate dielectric becomes too thin and leaky. High-k dielectrics, such as zirconia, are being investigated as replacements for SiO₂ because they can be physically thicker for the same capacitance, thus reducing leakage current. nus.edu.sg

Zirconia films for gate dielectric applications can be produced from this compound through various methods, including atomic layer deposition (ALD) and chemical vapor deposition (CVD). These techniques allow for the growth of highly uniform and conformal thin films with precise thickness control, which is essential for modern transistor fabrication. The resulting zirconia gate dielectrics exhibit a high dielectric constant, which allows for continued scaling of transistors while maintaining low power consumption. nus.edu.sg

Adsorption and Remediation Materials

This compound is a valuable precursor for the synthesis of zirconium-based materials with significant applications in environmental remediation, particularly for the removal of pollutants from water. The resulting zirconium (hydr)oxide composites and other zirconium-based materials exhibit a high affinity for certain contaminants, making them effective adsorbents.

Development of Amorphous Zirconium (Hydr)oxide Composites for Phosphate (B84403) Removal

Amorphous zirconium (hydr)oxide composites have emerged as highly effective materials for the removal of phosphate from water. gjesm.net Eutrophication, caused by excess phosphate in water bodies, is a major environmental concern. Zirconium-based materials have a strong affinity for phosphate ions through the formation of stable inner-sphere complexes.

The synthesis of these composites often starts with this compound, which is hydrolyzed to form amorphous zirconium hydroxide (B78521). This material can then be combined with other materials, such as layered double hydroxides (LDHs), to create composites with enhanced properties. For instance, a composite of amorphous zirconium (hydr)oxide and MgFe-LDH has demonstrated a high adsorption capacity for phosphate. gjesm.net The amorphous nature of the zirconium (hydr)oxide provides a high surface area and a large number of active binding sites for phosphate adsorption. gjesm.net

Evaluation of Zirconium-Based Materials in Wastewater Treatment

Zirconium-based materials, often synthesized from this compound, have been extensively evaluated for their effectiveness in wastewater treatment. mdpi.com These materials can remove a variety of pollutants, including heavy metals and organic dyes, in addition to phosphate. The mechanism of removal is typically adsorption, where the pollutant ions or molecules bind to the surface of the zirconium-based material.

Layered zirconium phosphate (ZrP), which can be prepared from zirconyl chloride and phosphoric acid, is a versatile material for wastewater treatment. mdpi.com It can act as an ion exchanger, removing heavy metal cations from solution. Furthermore, ZrP can be incorporated into composite materials with polymers or other inorganic materials to create more robust and practical systems for large-scale applications. mdpi.com The performance of these materials is often evaluated based on their adsorption capacity, selectivity, and reusability. Studies have shown that zirconium-based adsorbents can be regenerated and reused multiple times, making them an economically viable option for wastewater treatment. gjesm.net

| Parameter | Finding | Reference |

| Phosphate Adsorption Capacity | An amorphous zirconium (hydr)oxide/MgFe layered double hydroxides composite showed an optimum adsorption capacity of 25.15 mg-P/g at pH 4. | gjesm.net |

| Desorption Efficiency | Nearly complete phosphate desorption, with an efficiency of 91.7%, was achieved using 0.1 N NaOH for one hour. | gjesm.net |

| Reusability | The initial adsorption capacity was maintained at approximately 83% after eight adsorption-desorption cycles. | gjesm.net |

Biomaterials and Energy Materials Development

This compound serves as a critical precursor in the synthesis of advanced materials for biomedical and energy applications. Its utility stems from its ability to be converted into various zirconium compounds, such as oxides, phosphates, and phosphonates, which possess desirable properties for these high-performance sectors.

Zirconium Phosphates and Phosphonates in Hard Tissue Reconstruction

The field of hard tissue engineering is increasingly turning to advanced bioceramics that offer a combination of mechanical strength, biocompatibility, and osteoconductivity. Zirconia (ZrO₂), often derived from this compound, has garnered significant attention for creating scaffolds in bone regeneration due to its superior mechanical properties and chemical stability. nih.gov

However, zirconia itself is bioinert, meaning it does not readily bond with bone tissue. nih.gov To overcome this limitation, researchers have focused on surface modifications and the creation of composite materials. A key strategy involves coating zirconia scaffolds with calcium phosphate compounds, such as hydroxyapatite (B223615) (HA), to enhance their bioactivity and promote bone integration. nih.govnih.gov The synthesis of zirconia-based scaffolds often begins with precursors like zirconyl chloride, which are then processed to create the final ceramic structure. nih.gov

Research has demonstrated that coating zirconia scaffolds with a gradient apatite layer can induce osteoconductivity. nih.gov These coatings can be applied using methods like sol-gel and powder slurry techniques. nih.gov Furthermore, the inclusion of zirconia in nanocomposites, for instance with alumina, has been shown to influence the formation of calcium phosphates on the material's surface, which is crucial for bone regeneration therapies. mdpi.com The addition of ZrO₂ can promote the formation of various calcium and strontium-containing phosphate phases that are of biological interest. mdpi.com While direct applications of zirconium phosphates and phosphonates in hard tissue reconstruction are an emerging area, the foundational use of this compound-derived zirconia in creating robust scaffolds for bone repair is well-established. nih.govnih.gov

Table 1: Research Findings on Zirconia-Based Materials in Hard Tissue Reconstruction

| Material/Scaffold | Precursor/Component | Key Findings | Reference(s) |

| Zirconia-based scaffolds | Zirconia (from precursors like zirconyl chloride) | High mechanical strength and biocompatibility for bone tissue engineering. | nih.govnih.gov |

| Hydroxyapatite-coated zirconia | Zirconia, Hydroxyapatite | Coating enhances osteoconductivity and bonding with bone tissue. | nih.govnih.gov |

| Alumina/Zirconia nanocomposites | Alumina, Zirconia | ZrO₂ inclusion influences the formation of bioactive calcium phosphate phases. | mdpi.com |

Components for Proton Exchange Membrane Fuel Cells

This compound is a key starting material for synthesizing components aimed at improving the performance of Proton Exchange Membrane Fuel Cells (PEMFCs). A significant area of research is the development of modified proton exchange membranes that can operate efficiently at higher temperatures and lower humidity.

Zirconium phosphate (ZrP), synthesized from this compound, is incorporated as a filler into commercial membranes like Nafion®. mdpi.com This creates nanocomposite membranes with enhanced properties. The inclusion of ZrP nanoparticles has been shown to improve water uptake and lead to higher fuel cell performance, achieving a maximum power density of 188.6 mW cm⁻² in one study. mdpi.com These modified membranes also exhibit better mechanical properties and lower methanol (B129727) permeability, which are crucial for the longevity and efficiency of the fuel cell. mdpi.com

The synthesis of ZrP often involves the reaction of zirconyl chloride octahydrate with phosphoric acid under various conditions, including hydrothermal, reflux, or microwave-assisted methods. lifeboat.comresearchgate.net The resulting ZrP materials can then be integrated into polymer matrices, such as sulfonated poly(ether ether ketone) (SPEEK), which is considered a promising alternative to traditional perfluorosulfonic acid membranes due to its thermal stability and tunable proton conductivity. grantome.com The goal is to develop membranes that meet the demanding targets for next-generation fuel cells, such as operating at temperatures up to 120°C with high proton conductivity. epa.gov

Table 2: Performance of Zirconium Phosphate-Modified Fuel Cell Membranes

| Membrane Type | Precursor for Modifier | Operating Condition | Performance Metric | Result | Reference(s) |

| Nafion®/ZrP | Zirconyl chloride octahydrate | 80 °C | Max. Power Density | 188.6 mW cm⁻² | mdpi.com |

| Nafion®/ZrP | Zirconyl chloride octahydrate | 80 °C | Water Uptake | 47-49% | mdpi.com |

| SPEEK (general) | - | 80 °C | Target Proton Conductivity | 100 mS cm⁻¹ | grantome.com |

| PFSI-PA (advanced membrane) | - | 105 °C, 40% RH | Power Output | 1.58 W cm⁻² (H₂-air) | epa.gov |

Role in Next-Generation Batteries and Supercapacitors

Zirconium-based materials, often synthesized from zirconyl chloride precursors, are emerging as significant candidates for developing next-generation energy storage devices like batteries and supercapacitors. gadgets360.com Their unique chemical and physical properties, including structural flexibility and stability, make them suitable for various components within these systems. gadgets360.com

One of the most promising applications is in the development of solid-state electrolytes for all-solid-state batteries (ASSBs). For instance, lithium zirconium chloride (Li₂ZrCl₆), which can be synthesized using zirconium-containing precursors, is an attractive candidate for a solid electrolyte. nih.gov Recent research has focused on enhancing its properties through strategies like fluorination and creating lithium-rich compositions. A Li-rich fluorinated halide solid electrolyte demonstrated double the ionic conductivity of the pristine material and improved stability at high voltages. nih.gov An all-solid-state cell using this electrolyte with a LiCoO₂ cathode achieved a remarkable initial specific capacity of 198.0 mAh g⁻¹ at 0.1 C. nih.gov

Zirconium (IV) chloride, a related compound, is also pivotal in fabricating advanced batteries and supercapacitors. mdpi.com Furthermore, zirconium-based metal-organic gels (MOGs) synthesized from precursors like zirconyl chloride offer robustness and chemical stability, making them suitable substrates for various electrochemical applications. gadgets360.com

Table 3: Zirconium-Based Materials in Advanced Energy Storage

| Material | Precursor Source | Application | Key Performance Metric | Reference(s) |

| Li-Rich Fluorinated Lithium Zirconium Chloride | Zirconium compounds | Solid-state electrolyte for ASSBs | Initial Specific Capacity: 198.0 mAh g⁻¹ (at 0.1 C) | nih.gov |

| Garnet-Li₇La₃Zr₂O₁₂ | Zirconium compounds | Solid-state electrolyte for Li-ion batteries | Bulk Li-ion Conductivity: 4.0×10⁻⁴ S cm⁻¹ (at 20 °C) | gadgets360.com |

| Zirconium-based perovskites | Zirconium compounds | Potential for batteries and supercapacitors | Structural flexibility and varied properties | gadgets360.com |

Emerging Applications in Quantum Computing and Nanotechnology

The unique properties of zirconium compounds derived from precursors like this compound are paving the way for their use in cutting-edge fields such as nanotechnology and quantum computing.

In nanotechnology, zirconyl chloride is a common starting material for the synthesis of zirconium-based nanomaterials, including zirconia (ZrO₂) nanoparticles and zirconium quantum dots (Zr QDs). nih.govnih.gov These nanomaterials are valuable due to their high thermal stability, biocompatibility, and unique optical properties. nih.gov A method for synthesizing chiral zirconium quantum dots using L(+)-ascorbic acid as a ligand has been developed. nih.gov These Zr QDs, with a size of 2-3 nm, exhibit fluorescence and have been explored for biosensing applications. researchgate.netnih.gov The synthesis of Zr QDs with a band gap energy of around 5.07 eV qualifies them as semiconductors, opening up possibilities for their use in various electronic and optical devices. researchgate.net

In the realm of quantum computing, certain zirconium-containing materials exhibit exotic states of matter. Researchers have identified the crystalline compound cerium zirconium oxide (Ce₂Zr₂O₇) as a quantum spin liquid. lifeboat.comgadgets360.com This state of matter, characterized by highly entangled and fluctuating electron spins even at near-absolute zero temperatures, holds promise for the development of revolutionary technologies, including fault-tolerant quantum computers. lifeboat.comgadgets360.com The synthesis of such complex oxides would rely on high-purity precursors, a role that can be fulfilled by compounds like zirconyl chloride. While the direct application of this compound in quantum devices is still in the exploratory phase, its role as a precursor to quantum-active materials and functional nanostructures is a significant and growing area of research. lifeboat.com

Table 4: Zirconium-Based Materials in Emerging Technologies

| Material | Precursor Source | Field of Application | Key Property/Finding | Reference(s) |

| Zirconium Quantum Dots (Zr QDs) | Zirconyl chloride (inferred) | Nanotechnology, Biosensing | Semiconductor with ~5.07 eV band gap; chiral properties. | nih.govresearchgate.net |

| Cerium Zirconium Oxide (Ce₂Zr₂O₇) | Zirconium compounds | Quantum Computing | Identified as a 3D quantum spin liquid. | lifeboat.comgadgets360.com |

| Zirconia (ZrO₂) Nanoparticles | Zirconyl chloride | Nanotechnology | High thermal and chemical stability, biocompatibility. | nih.gov |

Analytical Methodologies and Purity Assessment for Zirconyl Chloride Hydrate

Trace Impurity Analysis and Quality Control

The quality control of zirconyl chloride hydrate (B1144303) necessitates the precise detection and quantification of various impurities. Among these, hafnium and residual chloride ions are of particular significance due to their chemical similarity and potential impact on the material's properties.

Detection and Quantification of Hafnium and Residual Chloride Ions

Zirconium and hafnium exhibit remarkably similar chemical properties, making their separation and individual quantification challenging. mdpi.cominorganicventures.com However, their nuclear properties differ significantly, rendering the removal of hafnium crucial for applications in the nuclear industry. mdpi.com Several analytical techniques are employed for the determination of hafnium content in zirconium compounds.

Spectrophotometry: This method often involves the use of specific reagents that form colored complexes with zirconium and hafnium, allowing for their quantification based on light absorbance. mdpi.com For instance, xylenol orange can be used as a chromogenic agent, with the absorbance of the resulting complexes measured at a specific pH to determine the concentration of each element. mdpi.com The absorbance of zirconium and hafnium ions with the same mass concentration differs, with zirconium ions generally exhibiting higher absorbance due to their lower atomic mass and consequently higher molar concentration. mdpi.com

Fluorimetry: Certain organic reagents, such as quercetin (B1663063), form fluorescent complexes with hafnium in highly acidic solutions, while the corresponding zirconium complex does not fluoresce under the same conditions. psu.edu This selective fluorescence provides a basis for the quantitative determination of hafnium in the presence of zirconium. psu.edu

Inductively Coupled Plasma (ICP) Spectrometry: ICP-based techniques, such as ICP-Optical Emission Spectrometry (ICP-OES), are powerful tools for trace element analysis and can be used to determine the concentration of hafnium and other metallic impurities in zirconyl chloride. mdpi.comcurtin.edu.au

The determination of residual chloride ions is also a critical aspect of quality control. While zirconyl chloride is a chloride salt, excess or unreacted chloride can be considered an impurity. Gravimetric methods, involving the precipitation of silver chloride (AgCl) upon the addition of silver nitrate (B79036) to a solution of zirconyl chloride, can be used for the quantitative analysis of chloride ions. libretexts.org

Impact of Impurities on Catalytic and Structural Studies

The presence of impurities in zirconyl chloride hydrate can have a significant impact on its performance in catalytic and structural applications.

Structural Studies: In the synthesis of metal-organic frameworks (MOFs), the nature of the zirconium precursor, including the presence of impurities, can influence the crystalline and porous structure of the final material. rsc.org While a study on MOF-808 synthesis indicated that the type of zirconium precursor (chloride, oxychloride, or nitrate) did not significantly alter the surface properties or thermal stability, it did impact the crystallinity and mesoporosity of the material. rsc.org Impurities can act as nucleation sites or inhibitors, leading to variations in crystal growth and morphology. Furthermore, in corrosion studies, impurities like tin in zirconium alloys have been shown to significantly affect the formation of passive films and the pitting potential in chloride-containing environments. researchgate.net

Advanced Assay Purity Determination by Gravimetry and Complexometric Titration

Gravimetry: Precipitation gravimetry is a highly accurate technique for determining the amount of a substance by weighing a precipitate of known composition. libretexts.org For zirconyl chloride, the zirconium content can be determined by precipitating it as zirconium hydroxide (B78521) (Zr(OH)₄) or another insoluble zirconium compound, followed by calcination to zirconium dioxide (ZrO₂), which is then weighed. The accuracy of this method relies on the low solubility of the precipitate and its high purity. libretexts.org

Complexometric Titration: This volumetric method involves the titration of zirconium ions with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). tandfonline.comresearchgate.netrsc.org The endpoint of the titration is detected using a suitable indicator, such as xylenol orange or methylthymol blue. tandfonline.comresearchgate.net To ensure accurate results, it is crucial to overcome the polymerization of zirconium ions in solution, which can be achieved by boiling the sample in a nitric acid medium before titration. rsc.orgpsu.edu This method is highly selective and can be adapted to determine zirconium in the presence of other metal ions by using appropriate masking agents. tandfonline.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical bonding, composition, and electronic state of elements within this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR spectra reveal characteristic vibrational modes.

O-H Vibrations: A broad band in the region of 3000-3500 cm⁻¹ is typically attributed to the O-H stretching vibrations of the water molecules of hydration. researchgate.net A peak around 1627 cm⁻¹ corresponds to the H-O-H bending vibration of these water molecules. researchgate.net

Zr-O and Zr-OH Vibrations: The presence of Zr-O and Zr-OH bonds can be identified by peaks in the lower wavenumber region. For instance, a peak around 460 cm⁻¹ can be assigned to the Zr-O bond stretching vibration. researchgate.net Vibrations corresponding to bridging OH groups in hydrated zirconia structures may appear in the range of 1330-1520 cm⁻¹. researchgate.net

The FTIR spectrum provides a fingerprint of the compound, confirming the presence of water of hydration and the zirconyl moiety.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of this compound, XPS can provide detailed information about the surface chemistry. researchgate.net

Elemental Composition: Survey scans can identify the elements present on the surface, including zirconium, oxygen, and chlorine.

Chemical State Analysis: High-resolution spectra of the core levels of each element (e.g., Zr 3d, O 1s, Cl 2p) provide information about their oxidation states and chemical environment. researchgate.netpolimi.it For example, the binding energy of the Zr 3d peak can confirm the +4 oxidation state of zirconium. The O 1s spectrum can differentiate between oxygen in the form of oxides and hydroxides.

XPS is particularly useful for understanding the surface chemistry of zirconyl chloride and its derivatives, which is crucial for applications in catalysis and surface coatings. polimi.it

Data Tables

Table 1: Analytical Methods for this compound Purity Assessment

| Analytical Technique | Analyte/Parameter | Principle | Key Findings/Applications |

| Spectrophotometry | Hafnium, Zirconium | Formation of colored complexes with chromogenic agents like xylenol orange. | Allows for the quantification of individual elements based on differing absorbance. mdpi.com |

| Fluorimetry | Hafnium | Selective fluorescence of hafnium complexes with reagents like quercetin in acidic media. | Enables determination of hafnium in the presence of non-fluorescent zirconium. psu.edu |

| ICP-OES | Trace Metals (e.g., Hf, Al, Fe) | Measurement of atomic emission signals from an inductively coupled plasma source. | Provides multi-elemental analysis for comprehensive impurity profiling. curtin.edu.au |

| Gravimetry | Zirconium, Chloride | Precipitation of a sparingly soluble compound of known stoichiometry, followed by weighing. | Highly accurate method for assay and chloride content determination. libretexts.org |

| Complexometric Titration | Zirconium | Titration with EDTA, a strong complexing agent, using a colorimetric indicator. | A reliable and selective method for determining zirconium concentration. tandfonline.comresearchgate.net |

Table 2: Spectroscopic Characterization of this compound

| Spectroscopic Technique | Information Obtained | Characteristic Peaks/Regions | Significance |

| FTIR | Vibrational modes of functional groups | ~3000-3500 cm⁻¹ (O-H stretch), ~1627 cm⁻¹ (H-O-H bend), ~460 cm⁻¹ (Zr-O stretch) | Confirms the presence of water of hydration and the zirconyl structure. researchgate.net |

| XPS | Surface elemental composition and chemical states | Zr 3d, O 1s, Cl 2p core level spectra | Provides quantitative surface analysis and information on oxidation states. researchgate.netpolimi.it |

Raman Spectroscopy for Phase Identification

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules, making it a valuable tool for phase identification and structural analysis of materials like this compound. The technique involves illuminating a sample with a monochromatic laser beam and analyzing the inelastically scattered light. The resulting Raman spectrum shows shifts in frequency that are characteristic of the specific chemical bonds and crystal structure of the material.

For zirconyl chloride and its hydrated forms, Raman spectroscopy can distinguish between different crystalline phases and hydrates. For instance, the Raman spectra of solid zirconium tetrachloride (ZrCl4) show distinct bands that change with temperature, indicating phase transitions. researchgate.net The main spectral features of solid ZrCl4 include bands that broaden and shift to lower energies as the temperature increases. researchgate.net